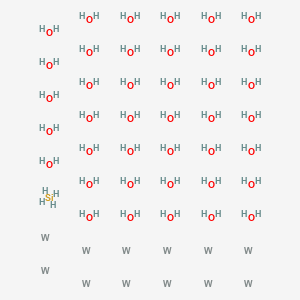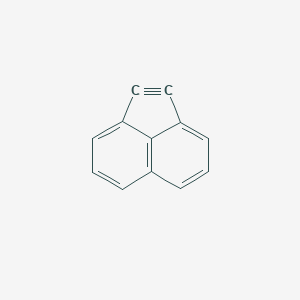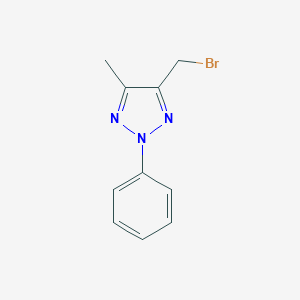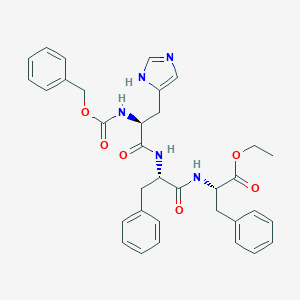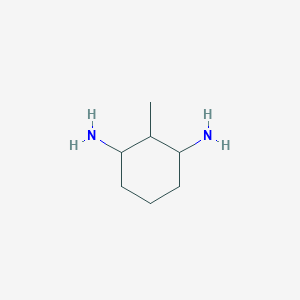
2-Methylcyclohexane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclohexane-1,3-diamine (MCDA) is a diamine compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. MCDA is a cyclic diamine with a molecular weight of 142.25 g/mol and a boiling point of 220-222°C. This compound is used as a building block in various organic synthesis reactions and has been studied extensively for its biological activity.
Mecanismo De Acción
The mechanism of action of 2-Methylcyclohexane-1,3-diamine is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 2-Methylcyclohexane-1,3-diamine has been found to inhibit the activity of various enzymes and receptors involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to induce apoptosis in cancer cells by activating various pro-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
2-Methylcyclohexane-1,3-diamine has been found to exhibit various biochemical and physiological effects in animal models. 2-Methylcyclohexane-1,3-diamine has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to exhibit cardioprotective effects by reducing oxidative stress and improving heart function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methylcyclohexane-1,3-diamine has several advantages for use in laboratory experiments. 2-Methylcyclohexane-1,3-diamine is readily available and can be synthesized using simple synthetic methods. Additionally, 2-Methylcyclohexane-1,3-diamine exhibits low toxicity and is relatively stable, making it suitable for use in various biological assays. However, one limitation of 2-Methylcyclohexane-1,3-diamine is that it has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Methylcyclohexane-1,3-diamine. One potential area of research is the development of novel 2-Methylcyclohexane-1,3-diamine derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-Methylcyclohexane-1,3-diamine and its potential applications in the treatment of neurodegenerative diseases and cancer. Finally, more studies are needed to investigate the safety and toxicity of 2-Methylcyclohexane-1,3-diamine in animal models and humans.
Métodos De Síntesis
The synthesis of 2-Methylcyclohexane-1,3-diamine involves the reaction of 2-methylcyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via a condensation reaction, where the carbonyl group of the ketone reacts with the hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the 2-Methylcyclohexane-1,3-diamine product.
Aplicaciones Científicas De Investigación
2-Methylcyclohexane-1,3-diamine has been extensively studied for its biological activity and has been found to exhibit various pharmacological effects. 2-Methylcyclohexane-1,3-diamine has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. Additionally, 2-Methylcyclohexane-1,3-diamine has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
13897-56-8 |
|---|---|
Nombre del producto |
2-Methylcyclohexane-1,3-diamine |
Fórmula molecular |
C7H16N2 |
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
2-methylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-5-6(8)3-2-4-7(5)9/h5-7H,2-4,8-9H2,1H3 |
Clave InChI |
KHBBRIBQJGWUOW-UHFFFAOYSA-N |
SMILES |
CC1C(CCCC1N)N |
SMILES canónico |
CC1C(CCCC1N)N |
Otros números CAS |
13897-56-8 |
Descripción física |
Liquid |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



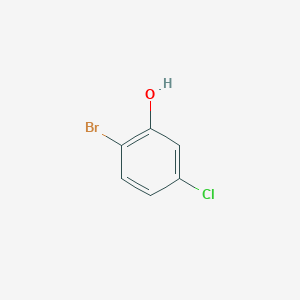
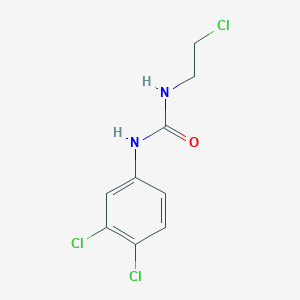

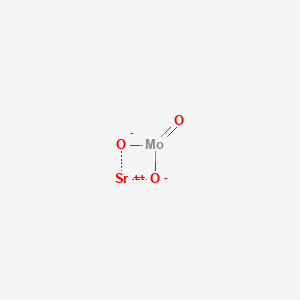
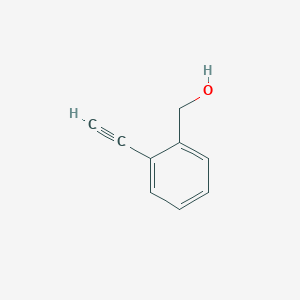
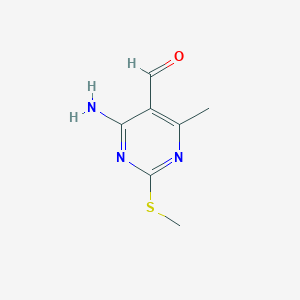
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)



